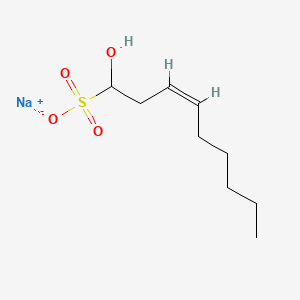
Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a hydroxyl group and a sulfonate group attached to a non-3-ene carbon chain. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate typically involves the reaction of non-3-ene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The hydroxyl group is introduced through a subsequent hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfonic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted non-3-ene derivatives.
Applications De Recherche Scientifique
Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic molecules. This property is exploited in various applications, from enhancing the solubility of drugs to stabilizing emulsions in industrial processes.
Molecular Targets and Pathways:
Cell Membranes: Interacts with lipid bilayers, altering membrane permeability and fluidity.
Proteins: Binds to hydrophobic regions of proteins, affecting their folding and stability.
Comparaison Avec Des Composés Similaires
- Sodium Dodecyl Sulfate (SDS)
- Sodium Lauryl Sulfate (SLS)
- Sodium Stearate
- Sodium Oleate
Propriétés
Formule moléculaire |
C9H17NaO4S |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
sodium;(Z)-1-hydroxynon-3-ene-1-sulfonate |
InChI |
InChI=1S/C9H18O4S.Na/c1-2-3-4-5-6-7-8-9(10)14(11,12)13;/h6-7,9-10H,2-5,8H2,1H3,(H,11,12,13);/q;+1/p-1/b7-6-; |
Clé InChI |
VEBKTVNBZTWAIU-NAFXZHHSSA-M |
SMILES isomérique |
CCCCC/C=C\CC(O)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCC=CCC(O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



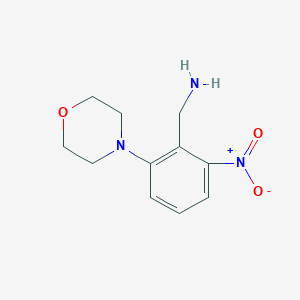
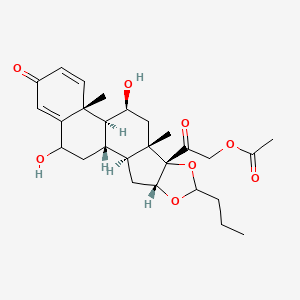
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
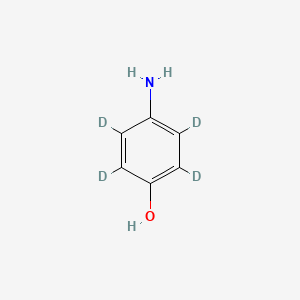
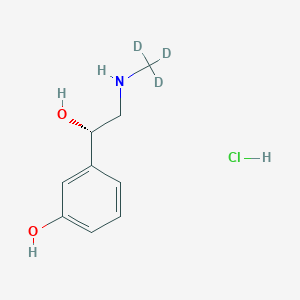
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
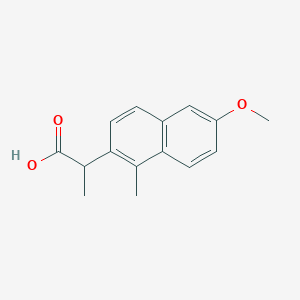
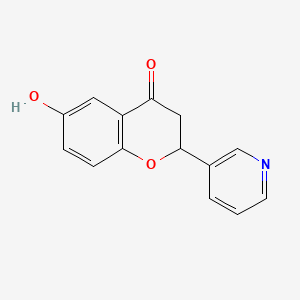
![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)
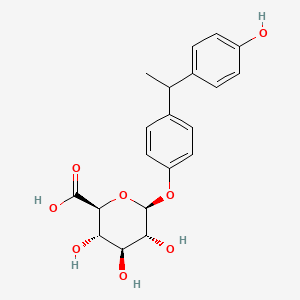

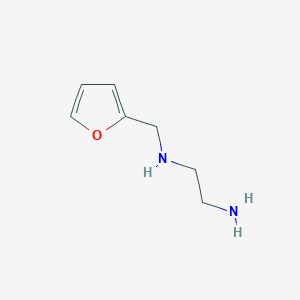
![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
